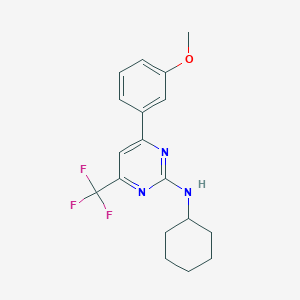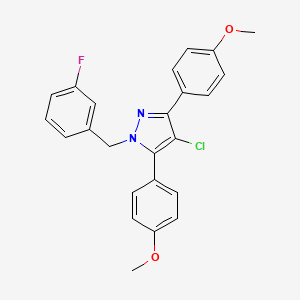![molecular formula C15H17ClF2N4O2S B10934691 1-(3-chlorophenyl)-4-{[1-(difluoromethyl)-5-methyl-1H-pyrazol-4-yl]sulfonyl}piperazine](/img/structure/B10934691.png)
1-(3-chlorophenyl)-4-{[1-(difluoromethyl)-5-methyl-1H-pyrazol-4-yl]sulfonyl}piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-chlorophenyl)-4-{[1-(difluoromethyl)-5-methyl-1H-pyrazol-4-yl]sulfonyl}piperazine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a 3-chlorophenyl group and a sulfonyl group attached to a pyrazole ring, which is further substituted with a difluoromethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-chlorophenyl)-4-{[1-(difluoromethyl)-5-methyl-1H-pyrazol-4-yl]sulfonyl}piperazine typically involves multiple steps, starting with the preparation of the core piperazine structure. The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes. The 3-chlorophenyl group is introduced via a nucleophilic substitution reaction using 3-chlorobenzyl chloride.
The pyrazole ring is synthesized separately through the condensation of hydrazine with 1,3-diketones, followed by sulfonylation using sulfonyl chlorides. The final step involves coupling the pyrazole derivative with the piperazine derivative under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and solvent systems used in each step of the synthesis. Catalysts and phase-transfer agents may also be employed to enhance the efficiency of the reactions.
Chemical Reactions Analysis
Types of Reactions
1-(3-chlorophenyl)-4-{[1-(difluoromethyl)-5-methyl-1H-pyrazol-4-yl]sulfonyl}piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the sulfonyl group to a thiol group.
Substitution: Nucleophilic substitution reactions can occur at the 3-chlorophenyl group, where nucleophiles such as amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol derivatives.
Substitution: Amino or thio derivatives.
Scientific Research Applications
1-(3-chlorophenyl)-4-{[1-(difluoromethyl)-5-methyl-1H-pyrazol-4-yl]sulfonyl}piperazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent due to its unique chemical structure, which may interact with specific biological targets.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3-chlorophenyl)-4-{[1-(difluoromethyl)-5-methyl-1H-pyrazol-4-yl]sulfonyl}piperazine involves its interaction with molecular targets such as enzymes or receptors. The compound’s sulfonyl group can form strong interactions with amino acid residues in the active sites of enzymes, potentially inhibiting their activity. The difluoromethyl group may enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
1-(3-chlorophenyl)piperazine: A simpler analog lacking the pyrazole and sulfonyl groups.
1-(difluoromethyl)-5-methyl-1H-pyrazole: Lacks the piperazine and 3-chlorophenyl groups.
4-(sulfonyl)piperazine: Lacks the pyrazole and 3-chlorophenyl groups.
Uniqueness
1-(3-chlorophenyl)-4-{[1-(difluoromethyl)-5-methyl-1H-pyrazol-4-yl]sulfonyl}piperazine is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the difluoromethyl group enhances its stability and lipophilicity, while the sulfonyl group provides strong interactions with biological targets. The 3-chlorophenyl group adds to its potential for substitution reactions, making it a versatile compound for various applications.
Properties
Molecular Formula |
C15H17ClF2N4O2S |
|---|---|
Molecular Weight |
390.8 g/mol |
IUPAC Name |
1-(3-chlorophenyl)-4-[1-(difluoromethyl)-5-methylpyrazol-4-yl]sulfonylpiperazine |
InChI |
InChI=1S/C15H17ClF2N4O2S/c1-11-14(10-19-22(11)15(17)18)25(23,24)21-7-5-20(6-8-21)13-4-2-3-12(16)9-13/h2-4,9-10,15H,5-8H2,1H3 |
InChI Key |
RZWSIJGSCFFCKZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1C(F)F)S(=O)(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]{5-[(4-propylphenoxy)methyl]furan-2-yl}methanone](/img/structure/B10934608.png)
![6-cyclopropyl-N-[1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethyl]-1-(2-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10934612.png)
![{4-[(4-fluorophenoxy)methyl]phenyl}{4-[4-(1-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}methanone](/img/structure/B10934620.png)

![1-[(4-Chlorophenyl)sulfonyl]-4-[3-(trifluoromethyl)benzyl]piperazine](/img/structure/B10934632.png)


![4-chloro-N-(4-imino-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B10934645.png)
![(16E)-16-[(1-cyclopentyl-1H-pyrazol-5-yl)methylidene]-3-hydroxyandrost-5-en-17-one](/img/structure/B10934651.png)
![ethyl [4-chloro-3,5-bis(3,4-dimethylphenyl)-1H-pyrazol-1-yl]acetate](/img/structure/B10934655.png)
![N-[1-(3,5-dimethyl-1H-pyrazol-1-yl)propan-2-yl]-6-(4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10934663.png)
![N-(2,4-difluorophenyl)-3-[2-ethyl-6-oxo-4-(trifluoromethyl)-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]propanamide](/img/structure/B10934669.png)
![4-({[1-(difluoromethyl)-5-methyl-1H-pyrazol-3-yl]carbonyl}amino)-1-ethyl-N-(2-methylpropyl)-1H-pyrazole-3-carboxamide](/img/structure/B10934682.png)
![N-cyclopentyl-4-({[1-(difluoromethyl)-5-methyl-1H-pyrazol-3-yl]carbonyl}amino)-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B10934688.png)
